P2X7 Receptor Antagonism: High Potency and Selectivity Over Other Purinergic Receptors
2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline is a potent antagonist of the rat P2X7 receptor, with an IC50 of 32 nM. This activity was evaluated in a cell-based FLIPR assay [1]. In contrast, a structurally related 2,3-bis(aryloxymethyl)-6-trifluoromethylquinoxaline analog (Compound 13c) showed significantly reduced activity as a P-glycoprotein inhibitor, demonstrating the critical importance of the specific substitution pattern [2]. The compound's activity is also supported by its reported inhibition range of 11-54 µM against other P2X purinoceptors, suggesting selectivity .
| Evidence Dimension | P2X7 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | Analog 13c: Not active as Pgp inhibitor (qualitative shift in activity) |
| Quantified Difference | N/A (Qualitative shift in target profile) |
| Conditions | Rat P2X7 receptor expressed in 1321N1 cells; inhibition of Bz-ATP-induced Ca2+ flux (FLIPR assay) |
Why This Matters
This data establishes a specific, quantifiable potency at a therapeutically relevant target, which is essential for designing experiments in inflammation and immunology research.
- [1] BindingDB. IC50: 32 nM for rat P2X7 receptor antagonism in 1321N1 cells. View Source
- [2] Carta, A., et al. (2008). 2(3)-Aryl-thio(oxy)-methylquinoxaline Derivatives: A New Class of P-Glycoprotein-Mediated Drug Efflux Inhibitors. Letters in Drug Design & Discovery, 5(3). View Source
